Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Anti-inflammatory pharmacology Thienopyridine SAR Carrageenin edema assay

Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS 24237-34-1) is a thienopyridine heterocycle featuring a fused thiophene-pyridine bicyclic core bearing a 2-amino group, a 6-benzyl substituent, and a 3-methoxycarbonyl (methyl ester) group. With a molecular formula of C₁₆H₁₈N₂O₂S and molecular weight of 302.39 g/mol, this compound belongs to the same scaffold class as the clinically investigated non-steroidal anti-inflammatory drug (NSAID) tinoridine (ethyl ester analog, CAS 24237-54-5).

Molecular Formula C16H18N2O2S
Molecular Weight 302.39
CAS No. 24237-34-1
Cat. No. B2587601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
CAS24237-34-1
Molecular FormulaC16H18N2O2S
Molecular Weight302.39
Structural Identifiers
SMILESCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)N
InChIInChI=1S/C16H18N2O2S/c1-20-16(19)14-12-7-8-18(10-13(12)21-15(14)17)9-11-5-3-2-4-6-11/h2-6H,7-10,17H2,1H3
InChIKeyQKWWVWMPMBDFBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS 24237-34-1): Core Identity and Procurement Context for the Thienopyridine Scaffold


Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS 24237-34-1) is a thienopyridine heterocycle featuring a fused thiophene-pyridine bicyclic core bearing a 2-amino group, a 6-benzyl substituent, and a 3-methoxycarbonyl (methyl ester) group [1]. With a molecular formula of C₁₆H₁₈N₂O₂S and molecular weight of 302.39 g/mol, this compound belongs to the same scaffold class as the clinically investigated non-steroidal anti-inflammatory drug (NSAID) tinoridine (ethyl ester analog, CAS 24237-54-5) [2]. The compound is available from multiple commercial suppliers at purities typically ≥95–98%, with reported melting point of approximately 118–126 °C depending on recrystallization conditions [1]. Its primary documented applications span two distinct domains: as a pharmacological probe within the anti-inflammatory thienopyridine class, and as a versatile synthetic intermediate for Schiff base ligand construction in palladium catalysis [1][3].

Methyl 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate: Why the Methyl Ester Cannot Be Interchanged with Closest In-Class Analogs


Within the 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate scaffold, substitution at the 3-ester position (methyl vs. ethyl vs. other alkyl esters) produces quantifiable differences in anti-inflammatory potency, thermal stability, molecular weight, and synthetic utility that preclude simple interchange [1]. The ethyl ester analog (tinoridine, CAS 24237-54-5) is a known clinical NSAID with COX inhibitory activity (reported IC₅₀ ~3.2 µM) and documented hepatotoxicity risk that led to market withdrawal [2][3]. The methyl ester, by contrast, demonstrates comparable but non-identical in vivo anti-inflammatory activity (quantified in the same carrageenin edema model), a distinct melting point (~118–126 °C vs. ~112–113 °C for tinoridine free base), and a unique application space as a ligand precursor for palladium-catalyzed cross-coupling reactions that the ethyl ester has not been reported to fulfill [1][4]. These scaffold-level differences mean that procurement decisions for pharmacological profiling, synthetic methodology development, or catalytic applications cannot default to the more clinically characterized ethyl ester without loss of fit-for-purpose performance.

Quantitative Differentiation Evidence for Methyl 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate vs. Closest Analogs


Comparative In Vivo Anti-Inflammatory Activity: Methyl Ester vs. Ethyl Ester (Tinoridine) in the Rat Carrageenin Edema Model

In the rat carrageenin-induced paw edema model, the methyl ester (Compound A) and the ethyl ester tinoridine (Compound C) were evaluated head-to-head, alongside reference NSAIDs phenylbutazone and aminopyrine [1]. The methyl ester at an oral dose of 250 mg/kg produced 51% inhibition of edema, compared to 56% inhibition for the ethyl ester at the same dose—a difference of only 5 percentage points [1]. At 100 mg/kg oral, the methyl ester achieved 41% inhibition versus 44% for the ethyl ester [1]. The estimated ED₅₀ values were approximately 105 mg/kg for the methyl ester and 100 mg/kg for the ethyl ester, indicating near-equivalent potency within the methodological variability of the assay [1]. Reference compound phenylbutazone showed 38% inhibition at 100 mg/kg (ED₅₀ ≈ 80 mg/kg), while aminopyrine showed 49% inhibition at 250 mg/kg (ED₅₀ ≈ 210 mg/kg) [1]. This demonstrates that the methyl ester retains the anti-inflammatory pharmacophore activity of the scaffold with only a marginal potency decrement relative to the clinically studied ethyl ester.

Anti-inflammatory pharmacology Thienopyridine SAR Carrageenin edema assay

Synthesis Yield Comparison: 91% Isolated Yield for Methyl Ester via One-Pot Cyclocondensation

The methyl ester is accessible in a single-step cyclocondensation of 1-benzyl-4-piperidone with methyl cyanoacetate and elemental sulfur in methanol using morpholine as base, yielding 27.3 g (91% isolated yield) of product as colorless needles after recrystallization [1]. By comparison, the analogous ethyl ester synthesis using 1-p-chlorobenzyl-4-piperidone with ethyl cyanoacetate under similar conditions afforded 87% yield [1]. The methyl ester route using 1-benzyl-4-piperidone (unsubstituted benzyl) thus achieves a higher isolated yield than the ethyl ester route employing the p-chlorobenzyl variant, though the piperidone substrates are not identical, making this a cross-condition rather than strictly head-to-head comparison [1].

Thienopyridine synthesis Gewald-type cyclization Process chemistry yield

Thermal Stability Differentiation: Melting Point Elevation Relative to the Ethyl Ester Free Base

The methyl ester (CAS 24237-34-1) exhibits a melting point of 118–120 °C as reported by commercial analytical certificates, and 124–126 °C when rigorously recrystallized from methanol as described in the original patent [1]. The closest comparator, tinoridine free base (ethyl ester, CAS 24237-54-5), has a consistently reported melting point of 112–113 °C (or 112.5 °C per CAS Common Chemistry) [2][3]. This represents a minimum melting point elevation of ~5–6 °C (commercial methyl ester vs. commercial ethyl ester), widening to ~11–14 °C for the patent-grade recrystallized methyl ester [1][2]. The tinoridine hydrochloride salt melts much higher (234–235 °C with decomposition) but is a different chemical species .

Solid-state characterization Thermal analysis Polymorph screening

Divergent Application Domain: Methyl Ester as a Privileged Precursor for Palladium(II) Schiff Base Catalysts

The methyl ester uniquely serves as a precursor amine for constructing O,N,S-donor Schiff base ligands, which upon complexation with Pd(II) yield catalysts active in Suzuki-Miyaura and Mizoroki-Heck C–C cross-coupling reactions [1]. Specifically, condensation of the methyl ester with 2-hydroxy-3-methoxybenzaldehyde or 4-benzoxybenzaldehyde in ethanol yields Schiff base ligands that form Pd(II) complexes (1a, 2a) capable of producing biaryl coupling products in excellent yields under optimized conditions [1]. No equivalent catalytic application has been reported for the ethyl ester analog (tinoridine) in the peer-reviewed literature, suggesting that the methyl ester's steric and electronic profile at the 3-carboxylate position may be uniquely suited to Schiff base formation and subsequent metal coordination geometry [1].

Coordination chemistry Cross-coupling catalysis Schiff base ligand design

Molecular Weight and Ligand Efficiency Implications: Methyl vs. Ethyl Ester in Fragment-Based Drug Design

The methyl ester (MW = 302.39 g/mol) is 14.03 g/mol lighter than the ethyl ester tinoridine (MW = 316.42 g/mol), corresponding to the replacement of a –CH₃ group with a –CH₂CH₃ group at the 3-carboxylate position [1]. This mass difference translates into class-level implications for ligand efficiency indices: for a hypothetical target engagement of pIC₅₀ = 5.0 (IC₅₀ = 10 µM), the methyl ester would yield a ligand efficiency (LE = 1.37 × pIC₅₀ / N_heavy_atoms) slightly higher than the ethyl ester due to fewer heavy atoms (21 vs. 22 non-hydrogen atoms), though the numerical difference is small (~0.326 vs. ~0.311 kcal/mol per heavy atom) [2]. More meaningfully, the reduced steric bulk at the ester position may alter binding pose, solvation thermodynamics, and metabolic susceptibility—all class-level inferences from the broader thienopyridine and ester SAR literature [2]. No direct comparative binding or PK data for methyl vs. ethyl ester at the same target are available in the public domain.

Ligand efficiency metrics Fragment-based screening Physicochemical optimization

Crystallographic Characterization Completeness: X-Ray Structure Available for the Methyl Ester

The methyl ester has been characterized by single-crystal X-ray diffraction, with deposited crystallographic data providing unit cell parameters: monoclinic, space group C2, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 [1]. Updated ¹H NMR, ¹³C NMR, and IR spectroscopic assignments have also been published [1]. For the ethyl ester (tinoridine free base), crystallographic data is comparatively sparse in public databases; most structural references pertain to the hydrochloride salt rather than the free base [2]. A well-resolved crystal structure for the methyl ester free base provides a concrete foundation for structure-based drug design (SBDD) and molecular docking studies that cannot be equivalently supported by the less structurally characterized ethyl ester free base [1].

X-ray crystallography Structural biology Molecular docking

Optimal Procurement-Driven Application Scenarios for Methyl 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate


Scenario 1: Scaffold-Hopping SAR Studies of Thienopyridine Anti-Inflammatory Agents

Research groups investigating structure-activity relationships around the 3-carboxylate ester position of the thienopyridine anti-inflammatory scaffold should procure the methyl ester as a direct comparator to the clinically characterized ethyl ester (tinoridine). The head-to-head carrageenin edema data from US Patent 3,563,997 provide a quantitative framework: the methyl ester achieves 51% edema inhibition at 250 mg/kg p.o. versus 56% for the ethyl ester, establishing near-equipotent anti-inflammatory activity . This enables systematic exploration of ester size effects on in vivo pharmacology without the confounding influence of the ethyl ester's established hepatotoxicity profile (4.7% incidence of ALT elevation >3× ULN reported for tinoridine) . The methyl ester thus serves as a cleaner pharmacological probe for isolating scaffold-driven anti-inflammatory mechanisms from ester-specific toxicological liabilities.

Scenario 2: Synthesis of Pd(II) Schiff Base Catalysts for Cross-Coupling Methodology Development

Synthetic chemists developing new palladium catalysts for Suzuki-Miyaura and Mizoroki-Heck C–C bond-forming reactions should select the methyl ester as the amine-bearing precursor for O,N,S-donor Schiff base ligand construction . The compound's free 2-amino group condenses efficiently with substituted benzaldehydes to generate Schiff base ligands, and subsequent complexation with [PdCl₂(CH₃CN)₂] yields catalytically active Pd(II) complexes . This application is unique to the methyl ester within the thienopyridine carboxylate class; no equivalent catalytic utility has been reported for tinoridine or other ester analogs . The 91% isolated yield for the starting methyl ester (per US Patent 3,563,997 Example 1) further supports cost-effective procurement for multistep ligand syntheses .

Scenario 3: Structure-Based Drug Design Requiring High-Confidence Crystallographic Coordinates of the Thienopyridine Free Base

Computational chemistry and structural biology teams performing molecular docking or pharmacophore modeling on thienopyridine-based targets should prioritize procurement of the methyl ester based on its publicly available single-crystal X-ray structure (monoclinic C2, a = 20.2528 Å, b = 6.7254 Å, c = 10.6748 Å, β = 94.699°) . The experimentally determined 3D coordinates eliminate the conformational ambiguity inherent in predicted structures of the ethyl ester free base, for which no deposited crystal structure exists in major crystallographic databases . This advantage is particularly relevant for virtual screening campaigns, co-crystallization trials, and binding mode hypothesis generation where atomic-level accuracy is non-negotiable.

Scenario 4: Physicochemical Screening Cascades Prioritizing Lower Molecular Weight Thienopyridine Leads

Medicinal chemistry teams conducting property-based lead optimization may select the methyl ester over the ethyl ester for inclusion in screening cascades where molecular weight minimization is a key design criterion. At 302.39 g/mol, the methyl ester is 14.03 g/mol (4.4%) lighter than the ethyl ester . While this difference alone is modest, it contributes to cumulative property improvements (reduced lipophilicity, potentially higher aqueous solubility) when combined with the methyl ester's higher reported melting point (118–126 °C vs. 112–113 °C) . The absence of direct comparative solubility or permeability data for the two esters represents a limitation that procurement teams should note, and experimental head-to-head physicochemical profiling under standardized conditions is recommended before committing to large-scale acquisition .

Quote Request

Request a Quote for Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.